Complete Abrogation of Antimicrobial Activity Versus Active O-Propyl Carbonothioate Analog
In a 2023 study, the target alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate series (compounds 10-15) exhibited no antibacterial or antifungal activity against any tested strain, representing a complete loss of function compared to the S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate analog (4-5), which showed selective inhibition of Gram-positive bacteria [1].
| Evidence Dimension | In vitro antibacterial and antifungal activity |
|---|---|
| Target Compound Data | Inactive (no zone of inhibition or MIC > highest tested concentration against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, etc.) |
| Comparator Or Baseline | S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate (4-5): selective activity against Gram-positive bacteria. |
| Quantified Difference | Qualitative switch from 'selective activity' to 'complete inactivity' |
| Conditions | Agar well diffusion and broth microdilution assays; standard ATCC bacterial and fungal strains [1]. |
Why This Matters
This drastic activity cliff defines the compound as an ideal candidate for applications requiring a biologically silent oxadiazole scaffold, such as a negative control in antimicrobial assays or a non-cytotoxic synthetic intermediate, preventing data confounding that would occur with active analogs.
- [1] Shakhnoz, S. et al. (2023). Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate, and their antimicrobial properties. Journal of the Turkish Chemical Society Section A: Chemistry. View Source
